![molecular formula C23H25ClN4O B4616654 7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)

7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline

Descripción general

Descripción

Synthesis Analysis

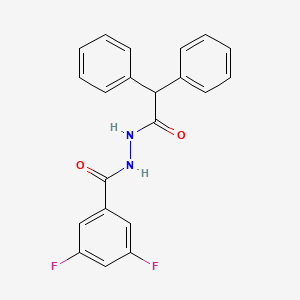

The synthesis of quinoline derivatives, including those related to the specified compound, often involves nucleophilic reaction steps, amino protection, and deprotection processes. These methods are designed to introduce specific functional groups into the quinoline framework, enabling the targeted modification of the compound's chemical structure. For instance, a similar quinoline derivative was synthesized through a series of steps including amino protection, nucleophilic reaction, and deprotection, purified by silica gel chromatography, and characterized by IR, GC-MS, and 1H-NMR, demonstrating the feasibility of this synthetic approach with high yields for the production of quinoline derivatives (Guo Qian-yi, 2011).

Molecular Structure Analysis

Quinoline derivatives often exhibit planar molecular structures, facilitating π-π stacking and hydrogen bonding interactions. The crystal and molecular structures of these compounds can be determined through techniques such as X-ray diffraction, revealing insights into their molecular assembly, characterized by weak intermolecular hydrogen bonds and aromatic interactions. This structural information is crucial for understanding the compound's reactivity and interactions with biological targets (N. Perin et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including cycloaddition, substitution, and cyclization, influenced by their structural features. These reactions can lead to the formation of new compounds with diverse biological activities. For example, the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions involving quinoxaline derivatives demonstrates the versatility of quinoline compounds in chemical transformations (H. Kim et al., 1990).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems. For instance, certain quinoline derivatives have been identified as potent and selective NMDA glycine-site antagonists, with their physical properties such as solubility and oral absorption being critical for their pharmacological profile (Dean G. Brown et al., 2003).

Aplicaciones Científicas De Investigación

Fluorescent Probes for DNA Detection

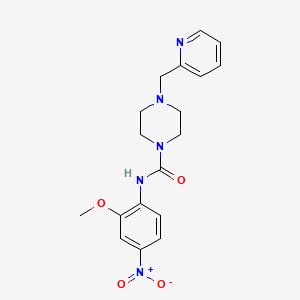

Novel benzimidazo[1,2-a]quinolines, including those substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in the detection and study of DNA (Perin et al., 2011).

Medicinal Chemistry Scaffold

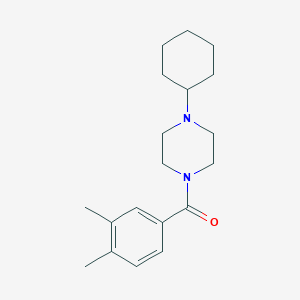

The 7-chloro-4-(piperazin-1-yl)quinoline structure serves as a crucial scaffold in medicinal chemistry, demonstrating diverse pharmacological profiles. It has shown potential in treatments against diseases such as malaria, parasitic infections, HIV, diabetes, cancer, and more, highlighting its versatility in drug development (El-Azzouny et al., 2020).

Antimicrobial Activities

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been synthesized and tested for their antibacterial activity. Despite lower activities compared to ciprofloxacin, these derivatives exhibit characteristic structural features that may inform the development of new antibacterial agents (Tomišić et al., 2002).

Anticancer Agents

A hybrid pharmacophore approach led to the design and synthesis of 4-aminoquinoline derived sulfonyl analogs with significant cytotoxicity against various cancer cell lines. One compound, in particular, showed potential as a safer and effective anticancer agent, displaying mechanisms such as multiple centrosome formation and cell cycle arrest at the prometa-meta phase in cancer cells, highlighting the therapeutic application in cancer treatment (Solomon et al., 2019).

Corrosion Inhibition

8-Hydroxyquinoline-based piperazine derivatives have been investigated for their role as corrosion inhibiting additives for C35E steel in HCl electrolyte. These compounds significantly improve the anti-corrosion properties of steel, with efficiency depending on their concentration and chemical structure, providing insights into materials protection and longevity (El faydy et al., 2020).

Propiedades

IUPAC Name |

(7-chloro-8-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O/c1-15(2)27-10-12-28(13-11-27)23(29)19-14-21(17-6-8-25-9-7-17)26-22-16(3)20(24)5-4-18(19)22/h4-9,14-15H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKFEIBSBUNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C(C)C)C4=CC=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)